TAS-115 is a small molecule multi-kinase inhibitor that demonstrates potent and selective inhibition of several receptor tyrosine kinases (RTKs). These RTKs, including vascular endothelial growth factor receptors (VEGFRs), hepatocyte growth factor receptor (MET), platelet-derived growth factor receptors (PDGFRs), and colony-stimulating factor 1 receptor (CSF1R), are implicated in various cellular processes such as cell growth, proliferation, survival, and angiogenesis. [, , , , ]
TAS-115 acts as an ATP-competitive inhibitor, selectively targeting specific RTKs. It exhibits high potency against VEGFR2 and MET, comparable to or surpassing that of other known inhibitors like crizotinib. [, , ] By inhibiting these RTKs, TAS-115 disrupts downstream signaling pathways involved in tumor growth, angiogenesis, and metastasis. [, , , ] TAS-115 demonstrates additional inhibitory activity against PDGFRs and CSF1R, further contributing to its anti-tumor effects. [, , , ]
Inhibition of Tumor Growth and Angiogenesis: TAS-115 effectively inhibits tumor growth in various xenograft models, including gastric carcinoma, lung cancer, bladder cancer, and clear cell sarcoma. [, , , , ] It achieves this by suppressing angiogenesis, a process crucial for tumor growth and metastasis, through its inhibitory effects on VEGFRs. [, ]
Overcoming Drug Resistance: The emergence of resistance to existing cancer therapies, such as EGFR-TKIs, poses a significant challenge. TAS-115 shows promise in reversing resistance to these therapies by inhibiting MET activation, a known mechanism of resistance. []
Modulation of Tumor Microenvironment: TAS-115 can modulate the tumor microenvironment by reducing tumor-associated macrophages (TAMs), particularly M2-polarized macrophages, which are known to suppress anti-tumor immunity. This modulation can enhance the efficacy of immunotherapies like anti-PD-1 monoclonal antibodies. [, , , ]
Suppression of Bone Metastasis and Bone Resorption: Bone metastasis is a common and debilitating complication in several cancers, including prostate cancer. TAS-115 has demonstrated the ability to suppress bone metastasis and bone resorption, potentially through its inhibitory effects on VEGFRs, MET, and FMS. [, , , , ]
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: